(3-Methyl-1,2-thiazol-4-YL)methanol
Overview
Description
(3-Methyl-1,2-thiazol-4-YL)methanol is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
Thiazoles, the group to which this compound belongs, are known to interact with a variety of biological targets . These include enzymes, receptors, and biochemical pathways involved in antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . For instance, some thiazole derivatives can initiate the intrinsic apoptotic pathway, a mitochondrion-mediated pathway that responds to various stress signals .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Methyl-1,2-thiazol-4-yl)methanol. For instance, the compound’s storage temperature can affect its stability . Additionally, the synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts, which can impact the environmental sustainability of the process .
Biochemical Analysis
Biochemical Properties
The thiazole ring in (3-Methyl-1,2-thiazol-4-yl)methanol is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The thiazole ring’s high reactivity suggests that it may interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-thiazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1,2-thiazol-4-YL)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromaticity allows for electrophilic and nucleophilic substitutions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(3-Methyl-1,2-thiazol-4-YL)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential antimicrobial, antifungal, and antiviral properties . Additionally, it is used in the development of new drugs and therapeutic agents . In the industrial sector, it is utilized in the production of biocides, fungicides, and dyes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-Methyl-1,2-thiazol-4-YL)methanol include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of the thiazole ring with a methanol group.
Properties
IUPAC Name |
(3-methyl-1,2-thiazol-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCUXZXLJMYGRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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